![molecular formula C15H12N2O3 B5849997 N-(2-furylmethyl)-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5849997.png)
N-(2-furylmethyl)-5-phenyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-5-phenyl-3-isoxazolecarboxamide, commonly known as FGIN-1-27, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FGIN-1-27 belongs to the isoxazole family of compounds and has been studied extensively for its pharmacological properties.
Wirkmechanismus
FGIN-1-27 acts as a positive allosteric modulator of the mGluR5 receptor. It enhances the activity of the receptor by binding to an allosteric site on the receptor, which leads to an increase in the production of intracellular signaling molecules such as cyclic adenosine monophosphate (cAMP) and inositol triphosphate (IP3). This, in turn, leads to an increase in synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have several biochemical and physiological effects. Studies have shown that FGIN-1-27 can lead to an increase in the release of dopamine in the prefrontal cortex, which is involved in cognitive function. FGIN-1-27 has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of FGIN-1-27 is its high selectivity for the mGluR5 receptor, which makes it an ideal tool for studying the role of the receptor in various neurological disorders. However, one of the limitations of FGIN-1-27 is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of FGIN-1-27. One potential direction is the development of more potent and selective allosteric modulators of the mGluR5 receptor. Another direction is the investigation of the potential therapeutic applications of FGIN-1-27 in various neurological disorders. Finally, there is a need for further studies to understand the mechanism of action of FGIN-1-27 and its impact on synaptic plasticity and cognitive function.
Conclusion:
In conclusion, FGIN-1-27 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research, particularly in the field of neuroscience. FGIN-1-27 acts as a positive allosteric modulator of the mGluR5 receptor and has been shown to have several biochemical and physiological effects. Further studies are needed to understand the mechanism of action of FGIN-1-27 and its potential therapeutic applications.
Synthesemethoden
FGIN-1-27 can be synthesized through a multi-step process that involves the reaction of 2-furylmethylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 2-furylmethyl-3-cyano-1,4-benzoquinone imine. This intermediate is then reacted with phenylhydrazine to form 2-furylmethyl-3-phenylisoxazole. Finally, this compound is treated with carboxylic acid to form FGIN-1-27.
Wissenschaftliche Forschungsanwendungen
FGIN-1-27 has been extensively studied for its potential applications in various fields of research. One of the most significant applications of FGIN-1-27 is in the field of neuroscience. Studies have shown that FGIN-1-27 has a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. FGIN-1-27 has been shown to have a positive impact on the cognitive function of animals in preclinical studies.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(16-10-12-7-4-8-19-12)13-9-14(20-17-13)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZVXOLXBOIXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.